An In-depth Technical Guide to 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene: Chemical Properties and Structure
An In-depth Technical Guide to 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structure of 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene. Due to the limited availability of detailed experimental data in publicly accessible literature, this document focuses on its known properties, structural information, and predicted spectroscopic characteristics based on established principles of organic chemistry and spectroscopy.
Chemical Identity and Physical Properties
3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene is a fluorinated alkene with the chemical formula C₆H₃F₉.[1] It is also known by several synonyms, including (Perfluorobutyl)ethylene and 1H,1H,2H-Perfluoro-1-hexene.[1] The presence of the highly electronegative fluorine atoms significantly influences its physical and chemical properties.
Table 1: Chemical Identifiers and Physical Properties of 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene
| Property | Value | Source |
| Molecular Formula | C₆H₃F₉ | [1] |
| Molecular Weight | 246.08 g/mol | [2] |
| CAS Number | 19430-93-4 | [1] |
| Appearance | Colorless to light yellow to light red clear liquid | |
| Density | 1.452 g/mL at 25°C | [3] |
| Boiling Point | 59-60 °C | [3] |
| Flash Point | 1°F | [3] |
| Purity | >98.0% (GC) |
Chemical Structure
The structure of 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene consists of a six-carbon chain with a double bond between the first and second carbon atoms (a terminal alkene). The carbons at positions 3, 4, 5, and 6 are heavily fluorinated.
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SMILES: C=CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F[4]
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InChI: InChI=1S/C6H3F9/c1-2-3(7,8)4(9,10)5(11,12)6(13,14)15/h2H,1H2[3]
The molecule's structure, with a reactive double bond and a bulky, electron-withdrawing perfluorobutyl group, suggests it could be a useful intermediate in organic synthesis.
Spectroscopic Characterization (Predicted)
3.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals corresponding to the three protons on the vinyl group. Due to coupling with each other and potentially with the fluorine atoms on the adjacent carbon, these signals would likely appear as complex multiplets in the typical alkene region of the spectrum.
3.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum should display six distinct signals for the six carbon atoms, as they are in different chemical environments.[5][6][7] The carbons of the double bond would appear in the alkene region (around 100-150 ppm), while the highly fluorinated carbons would be significantly shifted and show complex splitting patterns due to C-F coupling.
3.3. ¹⁹F NMR Spectroscopy
¹⁹F NMR is a powerful technique for characterizing fluorinated compounds.[4][8][9] The spectrum of 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene would be expected to show multiple signals corresponding to the different fluorine environments. The CF₃ group would likely appear as a triplet, while the CF₂ groups would exhibit more complex splitting patterns due to coupling with neighboring fluorine and hydrogen atoms. The wide chemical shift range of ¹⁹F NMR would allow for clear resolution of these signals.
3.4. Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for the C=C stretch of the alkene (around 1640-1680 cm⁻¹) and the =C-H stretch (around 3000-3100 cm⁻¹).[3][10][11] Strong absorption bands corresponding to the C-F stretching vibrations would also be prominent, typically in the region of 1000-1400 cm⁻¹.
3.5. Mass Spectrometry
In a mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to the molecular weight of the compound (246.08).[12] Common fragmentation patterns would likely involve the loss of fluorine atoms or small fluorinated fragments, as well as cleavage of the carbon-carbon bonds.
Experimental Protocols
Safety and Handling
3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene is classified as a highly flammable liquid and vapor. Vapors may form explosive mixtures with air. It is recommended to handle this chemical in a well-ventilated area, away from heat, sparks, and open flames. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.
Potential Applications
While specific applications in drug development are not documented, fluorinated organic compounds are of significant interest in medicinal chemistry. The introduction of fluorine can alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The vinyl group in 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene provides a reactive handle for further chemical modifications, making it a potential building block for the synthesis of more complex fluorinated molecules for pharmaceutical or agrochemical research.
Logical Workflow for Chemical Characterization
The following diagram illustrates a general workflow for the synthesis and characterization of a novel chemical compound like 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. 19Flourine NMR [chem.ch.huji.ac.il]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 12. Mass Spectrometry [www2.chemistry.msu.edu]
